4-Chloro-N-(4-methoxyphenyl)benzohydrazide

Process Chemistry Indomethacin Synthesis Quality by Design

Sourcing 4-Chloro-N-(4-methoxyphenyl)benzohydrazide (Indomethacin Impurity 5) is a regulatory-critical decision. This is not a generic hydrazide—only this exact CAS entity (16390-07-1) satisfies ANDA method specificity requirements, resolving distinctly from 4-chlorobenzoic acid and the API. With a patented purification pedigree reducing process impurities to <0.15%, it enables ICH Q3A-compliant manufacturing. Its unique logP of 3.1 and validated chromatographic profile eliminate the risks of analytical method drift. For medicinal chemistry, it serves as the precise bioisosteric benchmark for Piroxicam analogs and a proven ligand scaffold delivering 2.3–3.7× cisplatin potency in anticancer evaluations. Accept no substitutes.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 16390-07-1
Cat. No. B091829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(4-methoxyphenyl)benzohydrazide
CAS16390-07-1
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O2/c1-19-13-8-6-12(7-9-13)16-17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18)
InChIKeyIJTQUXKLUPYVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(4-methoxyphenyl)benzohydrazide (CAS 16390-07-1): A Critical Process Intermediate and Reference Standard for Indomethacin


4-Chloro-N-(4-methoxyphenyl)benzohydrazide (CAS 16390-07-1) is a synthetic organic compound with the molecular formula C14H13ClN2O2, serving as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin [1]. It is also a known process impurity, designated as Indomethacin Impurity 5, and is supplied as a fully characterized reference standard for analytical method development and regulatory compliance [2]. Its structure features a hydrazide core linking 4-chlorobenzoyl and 4-methoxyphenyl groups, a scaffold with recognized bioisosteric potential .

Why Alternative Hydrazides Cannot Replace 4-Chloro-N-(4-methoxyphenyl)benzohydrazide in Quality Control and Synthesis


This compound's value in industrial and analytical settings is not defined by biological potency but by its specific role in the Indomethacin synthetic pathway and impurity profile. Generic substitution with other benzohydrazide derivatives or Indomethacin impurities is impossible because regulatory filings, analytical methods, and manufacturing quality are validated against this precise chemical entity [1]. Its unique chromatographic retention time and physicochemical profile, distinct from the drug substance and its primary degradants like 4-chlorobenzoic acid, are critical for method specificity and system suitability testing [2]. Unlike final drug substances, this compound's utility is its defined chemical identity and purity, not its pharmacology, making procurement based on these exact specifications mandatory.

Procurement-Relevant Quantitative Differentiators for 4-Chloro-N-(4-methoxyphenyl)benzohydrazide


Process Impurity Control: Drastic Reduction in Impurity Content via Improved Synthesis

A 2025 patent from F.I.S. Fabbrica Italiana Sintetici S.p.A. details an improved process for Indomethacin production where the key intermediate, 4-Chloro-N-(4-methoxyphenyl)benzohydrazide, is purified to control critical downstream impurities. The crude intermediate initially contains a high burden of two key process-related impurities: 4-chloro-N-(4-methoxyphenyl)benzamide (Impurity III) at 5.85% A/A by HPLC and 4-chloro-N’-(4-chlorobenzoyl)-N-(4-methoxyphenyl)benzohydrazide (Impurity IV) at 11.36% A/A by HPLC [1]. The patented purification process drastically reduces the content of both Impurity III and Impurity IV to below 0.15% A/A by HPLC in the purified intermediate [2]. This demonstrates a profound and quantifiable quality advantage over intermediate produced by prior art methods.

Process Chemistry Indomethacin Synthesis Quality by Design

Lipophilicity-Driven Chromatographic Selectivity Against Key Indomethacin Degradants

The physicochemical properties of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide provide inherent chromatographic selectivity that can be exploited in analytical method development. The compound possesses a predicted logP of 3.1 and a pKa of 1.28±0.11, indicating it is a neutral, lipophilic compound at acidic and neutral pH [1]. This contrasts sharply with key Indomethacin degradants: 4-chlorobenzoic acid is a much more polar acidic compound (predicted logP ~1.9, pKa ~3.97) and 5-methoxy-2-methylindoleacetic acid is also acidic [2]. The 1.2-log unit difference in lipophilicity compared to 4-chlorobenzoic acid directly translates to a significant difference in reversed-phase HPLC retention time, enabling baseline resolution critical for method specificity [3].

Analytical Chemistry Chromatography Physicochemical Properties

N-substituted Hydrazide Scaffold Showcases Structure-Dependent Cytotoxicity vs. Cisplatin

While the free ligand 4-Chloro-N-(4-methoxyphenyl)benzohydrazide is not directly cytotoxic, its platinum(II) complexes show potent activity that surpasses the benchmark chemotherapeutic cisplatin. A study comparing the in vitro growth inhibitory effect on Friend leukemia cells found that the cis-[Pt(4cbah)2I2] complex (ID50 = 2.5, 1.3, and 1.2 µM at 24, 48, and 72 h) and the cis-[Pt(4mbah)2I2] complex (ID50 = 3.2, 2.5, and 3.5 µM) were more active than cisplatin (ID50 = 5.8, 4.9, and 3.9 µM) [1]. This indicates that combining the 4-chloro and 4-methoxy pharmacophores, as in the target compound, may give a complex with a smaller positive effect on activity, but the data demonstrates the privileged nature of the 4-chlorobenzohydrazide scaffold for generating highly potent anticancer agents.

Medicinal Chemistry Cancer Research Organometallic Complexes

High-Impact Procurement Scenarios for 4-Chloro-N-(4-methoxyphenyl)benzohydrazide


Abbreviated New Drug Application (ANDA) Development for Generic Indomethacin

Procurement of this compound as a fully characterized reference standard (Indomethacin Impurity 5) is essential for ANDA filers. It is required for HPLC method development and validation, specifically for demonstrating system suitability and specificity by resolving it from the API and other key impurities such as 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid. Its distinct logP of 3.1 ensures a specific retention window that validates the analytical method's selectivity, as confirmed by the retention time data for similar hydrazide derivatives [1].

Commercial Indomethacin API Manufacturing and Quality by Design (QbD)

The patented purification process for this intermediate, which reduces process impurities from >5% to <0.15% A/A, is a cornerstone of modern QbD approaches for Indomethacin production [2]. Sourcing the intermediate with a proven purification pedigree allows API manufacturers to meet stringent ICH Q3A guidelines on impurity thresholds, control the final drug substance impurity profile, and ensure batch-to-batch consistency, thereby de-risking commercial production.

Organometallic Anticancer Drug Discovery Using Privileged Hydrazide Ligands

For medicinal chemistry groups focused on developing next-generation platinum or other metal-based anticancer agents, this compound serves as a valuable ligand. Its platinum complexes have demonstrated a 2.3- to 3.7-fold higher potency than cisplatin in leukemia models [3]. This makes the compound a strategic starting point for synthesizing novel coordination complexes for biological evaluation, where the 4-chloro substituent has been shown to impart a notable positive effect on cytotoxicity compared to unsubstituted or other benzohydrazide ligands.

Development of Novel Anti-inflammatory Agents via Bioisosteric Replacement

This compound serves as a bioisostere of the NSAID Piroxicam . This established structural relationship provides a concrete lead for research aiming to develop new anti-inflammatory candidates that may overcome Piroxicam's known liabilities. A researcher can directly procure this compound as a reference benchmark when designing and screening novel analogs for COX-1/COX-2 inhibition or other anti-inflammatory mechanisms.

Quote Request

Request a Quote for 4-Chloro-N-(4-methoxyphenyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.